Cross‑Coupling Reactivity Advantage Over the 5‑Bromo Analog
The iodine substituent in the target compound undergoes oxidative addition significantly faster than the bromine substituent in 3‑bromo‑5‑fluorobenzaldehyde. Competition experiments on aryl halides with an iron pincer complex established the relative rate order I > Br > Cl, confirming that aryl iodides react more rapidly than the corresponding bromides [1]. This translates to higher yields and milder conditions for Suzuki‑Miyaura, Heck, and Sonogashira couplings when the iodo compound is employed. Additionally, the C–I bond dissociation energy (57 kcal·mol⁻¹) is substantially lower than that of C–Br (68 kcal·mol⁻¹), reinforcing the mechanistic basis for the rate enhancement [2]. In contrast, the C–F bond (126 kcal·mol⁻¹) remains completely unreactive under identical conditions, preserving the 3‑fluoro substituent for subsequent transformations.
| Evidence Dimension | Relative oxidative addition rate and bond dissociation energy |
|---|---|
| Target Compound Data | Oxidative addition rate: I (fastest); C–I BDE = 57 kcal·mol⁻¹ |
| Comparator Or Baseline | 3-Bromo-5-fluorobenzaldehyde: Br (slower); C–Br BDE = 68 kcal·mol⁻¹ |
| Quantified Difference | I > Br in competition experiments; ΔBDE = 11 kcal·mol⁻¹ lower for C–I |
| Conditions | Pd⁰ or Fe⁰ mediated oxidative addition; ambient temperature |
Why This Matters
The reactivity difference allows cross‑coupling to proceed with lower catalyst loading or at reduced temperature, improving process efficiency and selectivity.
- [1] Rummelt, S. M.; Peterson, P. O.; Zhong, H.; Chirik, P. J. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. J. Am. Chem. Soc. 2021, 143 (15), 5928–5936. DOI: 10.1021/jacs.1c01486. View Source
- [2] Haynes, W. M., Ed. CRC Handbook of Chemistry and Physics, 97th Edition; CRC Press: Boca Raton, FL, 2016; Section 9, Bond Dissociation Energies. View Source
